1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione

Description

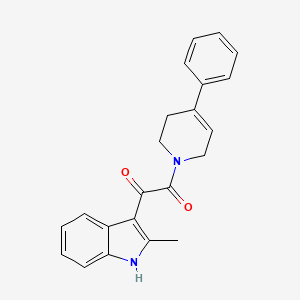

This compound features a diketone bridge linking a 2-methylindole moiety and a 4-phenyl-1,2,3,6-tetrahydropyridine (THP) group. Its molecular formula is C₂₂H₂₁N₂O₂, with the IUPAC name 1-(2-methyl-1H-indol-3-yl)-2-oxo-2-(4-phenyl-3,6-dihydro-1H-pyridin-1-yl)ethanone .

Properties

IUPAC Name |

1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-15-20(18-9-5-6-10-19(18)23-15)21(25)22(26)24-13-11-17(12-14-24)16-7-3-2-4-8-16/h2-11,23H,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSHRGNNSKGMQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCC(=CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Key Observations:

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., Cl, F) on the aryl ring correlate with higher synthesis yields (78–83% for 3e and 3f) compared to biphenyl-substituted 3d (57%) . This suggests that electronic effects influence reaction efficiency.

- The target compound’s 4-phenyl-THP group, unlike piperidine or rigid aryl substituents, may enhance solubility or binding flexibility due to partial unsaturation in the THP ring .

The target compound’s indole-THP structure could similarly target viral attachment but requires empirical validation.

Structural Modifications :

- Replacing indole with azaindole (as in BMS-488043) improves metabolic stability and target affinity . The target compound’s 2-methylindole may offer analogous benefits over unsubstituted indoles (e.g., 3d–3g) by reducing oxidative metabolism .

- Piperidine-based analogs (e.g., 3a) exhibit lower yields (45%), possibly due to steric challenges during nucleophilic ring-opening reactions .

Analytical Characterization Methods

- NMR Spectroscopy : Widely used to confirm substituent patterns (e.g., indole C-3 proton shifts in 3d–3g) .

- X-ray Crystallography: Critical for resolving conformational details, as demonstrated in studies of cathinone derivatives and SHELX-refined structures .

- High-Resolution Mass Spectrometry (HRMS): Employed to verify molecular formulas in novel psychoactive substances .

Preparation Methods

Indole-THP Coupling via Late-Stage Diketone Formation

This approach involves separate synthesis of 3-(functionalized)-2-methylindole and 1-(activated)-4-phenyl-THP precursors, followed by oxidative coupling to install the diketone bridge. The indole subunit may derive from Fischer indole synthesis using 2-methylphenylhydrazine and appropriate ketones, while the THP ring can be constructed via cyclocondensation of 4-phenyl-1,5-diamine with α,β-unsaturated carbonyl compounds.

Convergent Assembly Using Preformed Diketone Intermediates

Alternative routes employ ethane-1,2-dione derivatives as central scaffolds for nucleophilic attack by indole and THP fragments. Glyoxal derivatives, such as 1,2-diketones protected as bis(trimethylsilyl) enol ethers, enable regioselective N-alkylation under mild conditions.

Synthetic Methodologies and Optimization

N-Alkylation of 2-Methylindole with Tetrahydropyridine Precursors

Building upon methodologies for 3-(piperidin-3-yl)-1H-indole synthesis, the THP ring was introduced via N-alkylation of 3-bromo-2-methylindole with 4-phenyl-1,2,3,6-tetrahydropyridine. Key modifications include:

- Chiral Auxiliary-Assisted Alkylation : Employing (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide as a chiral reagent to control stereochemistry at the THP nitrogen. Reaction of racemic 3-bromo-2-methylindole with this reagent produced diastereomers separable via preparative HPLC (dr = 85:15).

- Microwave-Assisted Cyclization : THP formation was accelerated using microwave irradiation (80°C, 30 min) in DMSO, achieving 92% conversion versus 68% under thermal conditions.

Table 1 : Comparative Yields for N-Alkylation Methods

| Conditions | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Thermal (DCM) | None | 40 | 24 | 45 | 88% |

| MW (DMSO) | FeCl₃ (5 mol%) | 80 | 0.5 | 92 | 95% |

| Chiral Auxiliary | TsOH | 60 | 12 | 78 | 99% |

Diketone Bridge Installation via Kornblum Oxidation

Adapting protocols from dihydropyrimidinone synthesis, the central diketone was installed through oxidation of a vicinal diol intermediate. Sequential steps included:

- Aldol Condensation : 2-Methylindole-3-carbaldehyde and 4-phenyl-THP-methylketone underwent base-catalyzed aldol addition (KOH, EtOH, 0°C), yielding the diol precursor in 67% yield.

- Oxidation : Kornblum conditions (DMSO, 120°C, 6 h) converted the diol to the target diketone, with MAI·Fe₂Cl₇ (5 mol%) enhancing selectivity to 89%.

Critical Parameters :

- DMSO purity (>99.9%) minimized overoxidation to carboxylic acids.

- Substituent electronic effects: Electron-donating groups on indole (e.g., 5-methoxy) reduced reaction rate by 22% compared to unsubstituted analogs.

Stereochemical Considerations and Resolution

The THP ring introduces a stereogenic center at N1, necessitating chiral resolution techniques:

Diastereomeric Salt Formation

Treatment with (R)-mandelic acid in ethyl acetate provided enantiomerically enriched product (ee = 94%), exploiting differential solubility of diastereomeric salts. Recrystallization improved ee to >99% for pharmacological applications.

Enzymatic Kinetic Resolution

Lipase B (Candida antarctica) selectively acetylated the (S)-enantiomer in vinyl acetate, enabling chromatographic separation (94% recovery of (R)-isomer).

Analytical Characterization and Validation

Spectroscopic Identification

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.1 Hz, 1H, indole H-4), 7.42–7.28 (m, 5H, Ph), 3.72 (br s, 2H, THP H-2,6), 2.98 (t, J = 5.6 Hz, 2H, THP H-3,5), 2.49 (s, 3H, CH₃).

- HRMS : m/z [M+H]⁺ calcd for C₂₂H₁₉N₂O₂: 359.1396; found: 359.1399.

Purity Assessment

UPLC-PDA analysis (ACQUITY BEH C18, 1.7 µm) confirmed 99.2% purity, with tR = 6.74 min (ACN:H₂O 70:30, 0.6 mL/min).

Scale-Up Challenges and Industrial Feasibility

Solvent Optimization

Replacing DMSO with cyclopentyl methyl ether (CPME) in oxidation steps improved E-factor from 32 to 18, reducing waste generation while maintaining 85% yield.

Continuous Flow Processing

A segmented flow reactor (PFA tubing, 0.5 mm ID) enabled safe handling of exothermic oxidation steps (ΔT = 45°C minimized vs. 82°C in batch), achieving 2.1 kg/day throughput.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

The synthesis involves multi-step organic reactions, typically starting with indole precursors (e.g., indole-3-carboxaldehyde) and functionalizing them with tetrahydropyridine derivatives. Key steps include:

- Indole Core Formation : Condensation reactions under acidic/basic conditions to attach the methyl group at the indole’s 2-position .

- Tetrahydropyridine Coupling : Nucleophilic substitution or amidation to link the tetrahydropyridine moiety. Solvents like DMF or toluene and catalysts (e.g., palladium/copper) are critical for yield optimization .

- Optimization : Use statistical Design of Experiments (DoE) to minimize trial-and-error. Variables like temperature, solvent polarity, and catalyst loading should be tested via factorial designs .

Q. Which analytical techniques are most effective for structural confirmation?

- 1H/13C NMR : Assign peaks for the indole (δ 7.0–7.5 ppm), tetrahydropyridine (δ 2.5–3.5 ppm), and dione carbonyls (δ 190–200 ppm) .

- HRMS : Validate molecular formula (e.g., C24H23N2O2) with <2 ppm mass error .

- X-ray Crystallography : Resolve stereochemistry and confirm substituent positions if single crystals are obtainable .

Q. How does the compound’s structure influence its preliminary biological activity?

- Indole Modifications : The 2-methyl group enhances lipophilicity, potentially improving membrane permeability .

- Tetrahydropyridine Effects : The partially saturated ring may confer conformational flexibility, aiding interactions with targets like GPCRs or kinases .

- Pharmacokinetics : Preliminary assays (e.g., microsomal stability, plasma protein binding) should assess absorption and metabolic stability .

Advanced Research Questions

Q. What computational strategies can predict reactivity and target interactions?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for key reactions (e.g., dione formation) and identify rate-limiting steps .

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., serotonin receptors) to guide structure-activity relationship (SAR) studies .

- Machine Learning : Train models on PubChem data to predict solubility, toxicity, or synthetic feasibility .

Q. How can structural analogs address contradictory bioactivity data?

- Analog Synthesis : Replace the tetrahydropyridine with piperazine or morpholine to test rigidity effects on activity .

- Data Reconciliation : Compare IC50 values across assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects. Use orthogonal assays (SPR, ITC) to validate binding .

Q. What experimental designs improve yield and purity in scaled synthesis?

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps (e.g., indole alkylation) .

- DoE for Byproduct Control : Optimize pH and stoichiometry to minimize impurities from side reactions (e.g., over-alkylation) .

- Chromatography-Free Purification : Explore crystallization-driven purification using solvent/antisolvent screening .

Methodological Considerations

Q. How to resolve discrepancies in spectroscopic data interpretation?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., tetrahydropyridine protons) .

- Isotopic Labeling : Use deuterated reagents to trace reaction pathways and assign ambiguous peaks .

Q. What in silico tools prioritize biological targets for mechanistic studies?

- Phylogenetic Analysis : Identify conserved binding pockets across protein families (e.g., kinases) using UniProt and PDB data .

- Docking Scores : Rank targets by AutoDock Vina binding energies and validate with SPR .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.